molecular formula C8H12N2O B2433236 (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol CAS No. 82071-77-0

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No.: B2433236
CAS No.: 82071-77-0
M. Wt: 152.197
InChI Key: YDGUUCNXPYWJSQ-UHFFFAOYSA-N
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Description

“(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol” is a chemical compound with the CAS Number: 82071-77-0 . It has a molecular weight of 152.2 and its IUPAC name is the same as the common name . It is typically in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 152.2 .

Scientific Research Applications

Complex Formation and Solution Behavior

The compound is utilized in the preparation and structural analysis of potassium and thallium complexes, specifically in the formation of {(cyclooctane-1,5-diyl)bis[(4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazol-2-yl]borato-κN1,κN1′}metal. These complexes exhibit notable structural properties and behaviors in solution, contributing to the understanding of metal-ligand interactions and complexation mechanisms (Chisholm, Iyer, & Streib, 2000).

Catalyst in Synthesis

The compound serves as a substrate in various synthetic pathways. For instance, it's used in the catalytic synthesis of cyclohexanone derivatives using Amberlyst A-21, offering an environmentally friendly and economically viable method for producing these chemicals (Rao et al., 2014).

Structural and Spectroscopic Analysis

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol and its derivatives are subjects of various structural and spectroscopic studies. These studies often involve crystallographic analysis, NMR spectroscopy, and computational modeling to understand the molecule's geometry, electronic structure, and interactions with other molecules. The insights gained from these studies aid in the design of more effective compounds for various applications (Yap et al., 2010).

Synthesis of Indazole Derivatives

The compound is pivotal in the synthesis of a range of indazole derivatives. Microwave-assisted synthesis of tetrahydroindazoles using 2-acetylcyclohexanone and different hydrazines showcases a simple and green method for producing these derivatives. Moreover, the in vitro antioxidant activity of some of these derivatives has been evaluated, highlighting their potential therapeutic applications (Polo et al., 2016).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGUUCNXPYWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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